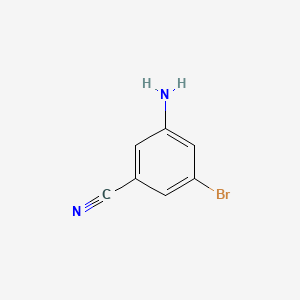

5-Amino-3-bromobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIFDUDZTLRWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695746 | |

| Record name | 3-Amino-5-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49674-16-0 | |

| Record name | 3-Amino-5-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-3-bromobenzonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

5-Amino-3-bromobenzonitrile, identified by the CAS number 49674-16-0 , is a highly functionalized aromatic compound that has emerged as a critical starting material and intermediate in the synthesis of a diverse array of complex organic molecules.[1][2] Its unique trifunctional nature, featuring an amine, a bromine atom, and a nitrile group on a benzene ring, provides medicinal chemists with a versatile scaffold for the construction of novel therapeutic agents. This guide offers a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of targeted therapies.

Core Properties and Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Reference |

| CAS Number | 49674-16-0 | [1] |

| Molecular Formula | C₇H₅BrN₂ | [1] |

| Molecular Weight | 197.04 g/mol | [1] |

| Appearance | Pale yellow to light brown crystalline solid | |

| Melting Point | 106-110 °C | |

| Density | 1.7 ± 0.1 g/cm³ | [1] |

| Flash Point | 147.5 ± 22.3 °C | [1] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane; insoluble in water. | |

| Synonyms | 3-Amino-5-bromobenzonitrile, 5-Bromo-3-cyanoaniline | [2] |

Synthesis and Manufacturing: A Reductive Approach

The most prevalent and efficient synthesis of this compound involves the reduction of its nitro precursor, 3-bromo-5-nitrobenzonitrile. This transformation is a cornerstone of its industrial production, offering high yields and a relatively straightforward purification process.

Experimental Protocol: Reduction of 3-bromo-5-nitrobenzonitrile

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

3-bromo-5-nitrobenzonitrile

-

Methanol (MeOH)

-

Zinc powder (Zn)

-

Acetic acid (AcOH)

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-5-nitrobenzonitrile (e.g., 3 g, 13.2 mmol) in methanol (100 mL).

-

Cool the solution in an ice-water bath.

-

To the cooled solution, sequentially add zinc powder (3.46 g, 52.9 mmol) and acetic acid (6.05 mL, 106 mmol). An exothermic reaction is typically observed shortly after the additions.[1]

-

Allow the reaction to proceed with stirring for 2 hours.

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove solid residues.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of 0% to 50% ethyl acetate in hexane.

-

Collect the fractions containing the desired product and concentrate them by rotary evaporation to yield this compound as a solid (typical yield: ~81%).[1]

Self-Validation and Characterization:

The identity and purity of the synthesized this compound can be confirmed through standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity. A typical retention time is approximately 0.80 minutes on a C18 column with a water/acetonitrile gradient.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight. The expected m/z values for the protonated molecule [M+H]⁺ are 196.9 and 198.9, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides structural confirmation. In DMSO-d₆, characteristic signals appear around δ 7.04-7.09 (m, 1H), 7.04 (t, 1H), 6.87 (dd, 1H), and 5.91 (s, 2H, -NH₂).[1]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively in subsequent chemical transformations.

-

The Amino Group: This primary amine is a versatile nucleophile and a key site for amide bond formation, sulfonylation, and the construction of various nitrogen-containing heterocycles. It can also be diazotized and converted to other functional groups.

-

The Bromo Group: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents, enabling the exploration of diverse chemical space.

-

The Nitrile Group: The cyano group is a valuable functional group in its own right, known to act as a hydrogen bond acceptor and a bioisostere for other functionalities in drug molecules.[3] It can also be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, further expanding the synthetic possibilities.

A Key Building Block for Kinase Inhibitors

A significant application of this compound is in the synthesis of protein kinase inhibitors, a major class of targeted cancer therapies. The aminobenzonitrile core can serve as a scaffold that mimics the hinge-binding motif of ATP, enabling potent and selective inhibition of various kinases.

While direct synthesis of the blockbuster drug Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor, does not typically start from this compound, the structural motifs present in this building block are highly relevant to the synthesis of related pyrazolopyrimidine-based kinase inhibitors.[4][5] The general strategy involves using the amino and nitrile functionalities to construct the core heterocyclic system, while the bromine atom provides a site for introducing key pharmacophoric elements through cross-coupling reactions.

Safety and Handling

As with any chemical reagent, proper handling and storage of this compound are crucial to ensure laboratory safety.

Hazard Identification:

-

Skin and Eye Irritation: The compound is expected to cause skin and serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator with a particulate filter.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[1]

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Conclusion

This compound is a strategically important building block in modern organic synthesis, particularly in the realm of drug discovery. Its trifunctional nature provides a robust platform for the construction of complex molecular architectures, most notably in the development of targeted kinase inhibitors for cancer therapy. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will continue to empower researchers and scientists in their pursuit of novel and effective therapeutics.

References

- Google Patents. An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

- Google Patents.

-

PubChem. 2-Amino-3-bromobenzonitrile. [Link]

-

National Center for Biotechnology Information. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]

-

PubMed. Synthesis of [13 C6 ]-ibrutinib. [Link]

-

Asian Journal of Research in Chemistry and Pharmaceutical Sciences. one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. [Link]

-

TREA. Process for preparing ibrutinib and its intermediates. [Link]

-

Pharmaffiliates. CAS No : 49674-16-0 | Product Name : 3-Amino-5-bromobenzonitrile. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. (PDF) Synthesis of [ 13 C 6 ]‐Ibrutinib. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Process for preparing ibrutinib and its intermediates | TREA [trea.com]

- 5. WO2017039425A1 - A method for preparation of ibrutinib precursor - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

Physicochemical properties of 5-Amino-3-bromobenzonitrile

An In-depth Technical Guide to 5-Amino-3-bromobenzonitrile for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No: 49674-16-0), a versatile chemical intermediate with significant potential in pharmaceutical and materials science. As a substituted benzonitrile, its unique trifunctional nature—possessing an amine, a bromine, and a nitrile group—offers a rich landscape for synthetic transformations. This guide moves beyond a simple recitation of data, offering insights into the causality behind experimental protocols and the strategic value of this molecule in modern drug discovery and development.

Molecular Identity and Core Physicochemical Characteristics

This compound, also known as 3-Amino-5-bromobenzonitrile, is a strategically important building block.[1] The spatial arrangement of its functional groups on the aromatic ring dictates its reactivity and potential applications as a scaffold in medicinal chemistry.

The fundamental identifiers and properties are summarized below. It is critical to note that while some physical properties like melting and boiling points are not consistently reported across public databases, the provided data is derived from verified supplier information and computational models.

| Property | Value | Source |

| CAS Number | 49674-16-0 | [1][2] |

| Molecular Formula | C₇H₅BrN₂ | [1][2] |

| Molecular Weight | 197.04 g/mol | [2] |

| Synonyms | 3-Amino-5-bromobenzonitrile; 5-Bromo-3-cyanoaniline | [1] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Flash Point | 147.5 ± 22.3 °C | [2] |

| Polar Surface Area (PSA) | 49.8 Ų | [2] |

| LogP (XLogP3) | 1.7 | [2] |

Synthesis and Purification: A Validated Workflow

The most direct and reliable synthesis of this compound involves the selective reduction of the corresponding nitro-precursor, 3-bromo-5-nitrobenzonitrile. This method is efficient and yields a high-purity product suitable for subsequent multi-step synthetic campaigns.

Causality in Protocol Design:

The choice of zinc powder and acetic acid in methanol is a classic and robust method for the reduction of an aromatic nitro group in the presence of a sensitive nitrile moiety. Stronger reducing agents could risk over-reduction of the nitrile to an amine. Acetic acid serves as a proton source to facilitate the reduction process, which is initiated by the electron transfer from the zinc metal. The reaction is exothermic, necessitating initial cooling to control the reaction rate and prevent side-product formation.

Diagram of Synthesis and Purification Workflow

Caption: Workflow for synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-nitrobenzonitrile (1.0 eq) in methanol (approx. 33 mL per gram of starting material).[3]

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C. This is crucial for managing the initial exotherm.

-

Reagent Addition: To the cooled solution, add zinc powder (4.0 eq) followed by the sequential, careful addition of acetic acid (8.0 eq).[3] An exothermic reaction should be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Filtration: Upon completion, filter the reaction slurry through a pad of diatomaceous earth to remove zinc salts and unreacted zinc. Wash the pad with a small amount of methanol.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude material via silica gel column chromatography, eluting with a gradient of 0% to 50% ethyl acetate in hexane.[3]

-

Final Product: Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield this compound as a solid. The reported yield for this procedure is approximately 81%.[3]

Spectroscopic Validation: The Fingerprint of the Molecule

Structural confirmation is paramount. The following data and protocols provide a self-validating system for confirming the identity and purity of synthesized this compound.

¹H NMR Spectroscopy

Proton NMR provides a definitive map of the hydrogen atoms on the aromatic ring. The observed splitting patterns and chemical shifts are consistent with the assigned structure.

-

Data (DMSO-d₆): δ 7.06-7.09 (m, 1H), 7.04 (t, J=2.0Hz, 1H), 6.87 (dd, J=2.1,1.4Hz, 1H), 5.91 (s, 2H).[3]

-

Interpretation:

-

The singlet at 5.91 ppm integrating to 2H is characteristic of the amino (-NH₂) protons.

-

The three signals between 6.87 and 7.09 ppm correspond to the three protons on the aromatic ring, with their multiplicity (m, t, dd) reflecting the coupling between them.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of a bromine atom through its characteristic isotopic pattern.

-

Data (Electrospray, ES): m/z = 196.9 / 198.9 ([M+H]⁺).[3]

-

Interpretation: The dual peaks of approximately equal intensity, separated by 2 mass units, are the definitive signature of the ⁷⁹Br and ⁸¹Br isotopes, confirming the presence of a single bromine atom in the molecule. The mass corresponds to the protonated molecule.

Expected ¹³C NMR and IR Data

While explicit experimental data is not cited in the aggregated results, the expected signals can be reliably predicted based on the structure.

-

¹³C NMR: Expect 7 distinct carbon signals. The signal for the carbon of the nitrile group (-C≡N) will appear around 118-120 ppm. The carbon attached to the bromine (C-Br) will be downfield, while the carbon attached to the amino group (C-NH₂) will be shifted upfield. The remaining aromatic carbons will appear in the typical 110-140 ppm range.

-

Infrared (IR) Spectroscopy: Key vibrational modes to expect include a sharp, strong peak around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretch, and two distinct peaks in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

Standard Protocol for Spectroscopic Sample Preparation

-

NMR: Accurately weigh ~5-10 mg of the purified solid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the solid is fully dissolved before analysis.

-

MS: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution can be directly infused into the mass spectrometer or analyzed via LC-MS.

Reactivity Profile and Strategic Applications in Drug Discovery

The utility of this compound stems from the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications, making it a powerful scaffold for building molecular complexity. The nitrile group, in particular, is a valuable pharmacophore, known to act as a hydrogen bond acceptor and a bioisostere for other functional groups in drug-target interactions.[4]

Diagram of Potential Synthetic Transformations

Caption: Reactivity map illustrating the synthetic potential of the core functional groups.

-

Amino Group: Serves as a nucleophile or can be converted into a diazonium salt. This enables the formation of amides, sulfonamides, or participation in azo-coupling reactions, crucial for synthesizing dyes and certain bioactive molecules.

-

Bromo Group: An excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form new carbon-carbon bonds. It also allows for Buchwald-Hartwig amination to introduce new nitrogen-based substituents. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships.

-

Nitrile Group: This versatile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for carboxylic acids in drug design.

This trifecta of reactivity makes this compound an ideal starting material for constructing combinatorial libraries aimed at discovering novel therapeutic agents.[5]

Laboratory Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate. While specific GHS classifications for this isomer are not fully detailed, data from related aminobenzonitriles suggest it should be handled as a substance that is potentially harmful if swallowed and may cause skin and eye irritation.[6][7]

Diagram of Laboratory Safety Workflow

Caption: Standard operating procedure for the safe handling of chemical intermediates.

Core Handling and Storage Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2][6]

-

Handling: Avoid creating dust.[2] Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment away from incompatible materials such as strong oxidizing agents.[2]

Commercial Availability

This compound is commercially available from various chemical suppliers, typically at purities of 98-99%.[2][3] Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the material before use.

References

-

4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

4-Amino-3-bromobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

3-Amino-5-bromobenzonitrile | 49674-16-0. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Nelson, T. D. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 49674-16-0 [chemicalbook.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

Navigating the Solubility Landscape of 5-Amino-3-bromobenzonitrile: A Technical Guide for Researchers

Abstract

5-Amino-3-bromobenzonitrile is a key building block in contemporary medicinal chemistry and materials science. Its utility in the synthesis of complex molecular architectures is often dictated by a fundamental, yet frequently uncharacterized, physicochemical property: its solubility in organic solvents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this versatile compound. In the absence of extensive published data, this document serves as a practical whitepaper, empowering researchers to generate reliable solubility profiles through a combination of theoretical principles, predictive modeling, and robust experimental protocols.

Introduction: The Central Role of Solubility

This compound (CAS No: 49674-16-0, Molecular Formula: C₇H₅BrN₂) is a substituted aromatic nitrile featuring a trifunctional arrangement of an amino group, a bromine atom, and a cyano group.[1] This unique electronic and structural configuration makes it a valuable intermediate in the synthesis of targeted therapeutics and functional materials.

The success of any synthetic step, purification process, or formulation strategy hinges on the ability to dissolve the compound in an appropriate solvent. Poor solubility can lead to low reaction yields, challenging purifications, and significant hurdles in formulation development for preclinical studies.[2] Therefore, a thorough understanding of the solubility of this compound is not a trivial pursuit but a critical prerequisite for efficient and successful research and development.

This guide will navigate the theoretical underpinnings of its solubility, introduce a powerful predictive tool to forecast its behavior, and provide detailed, field-proven protocols for its experimental determination.

A Molecular Perspective on Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] The solubility of this compound is governed by the interplay of its distinct functional groups and their interactions with a given solvent.

-

Polar Moieties: The primary amine (-NH₂) and the nitrile (-C≡N) groups introduce significant polarity. The amine group can act as a hydrogen bond donor and acceptor, while the nitrile group is a strong hydrogen bond acceptor. These groups favor interactions with polar solvents.

-

Aromatic System: The benzene ring is largely nonpolar and capable of engaging in π-π stacking and van der Waals interactions, favoring solubility in aromatic or less polar solvents.

-

Halogen Substitution: The bromine atom adds to the molecular weight and polarizability of the molecule, contributing to dispersion forces.

The overall solubility in a specific solvent will depend on the balance of these competing interactions. A solvent that can effectively engage with both the polar and nonpolar characteristics of the molecule is likely to be a good solvent. Lower aliphatic amines are generally soluble in organic solvents like alcohol, ether, and benzene.[3]

Predictive Framework: Hansen Solubility Parameters (HSP)

In the absence of experimental data, Hansen Solubility Parameters (HSP) offer a robust method for predicting the solubility of a solute in a solvent.[4] The principle is that solvents with HSP values similar to the solute are more likely to dissolve it. Each molecule is assigned three parameters (in MPa⁰.⁵):

-

δD: Energy from dispersion forces.

-

δP: Energy from polar intermolecular forces.

-

δH: Energy from hydrogen bonding.

Estimating HSP for this compound

The HSP for this compound can be estimated using group contribution methods, such as the Hoftyzer-Van Krevelen or the Stefanis-Panayiotou method.[4][5] This involves breaking down the molecule into its constituent functional groups and summing their individual contributions.

Molecular Groups in this compound:

-

Aromatic CH (4)

-

Aromatic C-NH₂

-

Aromatic C-Br

-

Aromatic C-CN

Researchers can utilize established literature and software to find the specific contribution values for each of these groups to calculate the overall δD, δP, and δH for the molecule.[2][5]

Predicting Solubility with HSP

Once the HSP of the solute (solute) are estimated, the "distance" (Ra) between the solute and a solvent (solvent) in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher affinity between the solute and solvent, and thus, a higher predicted solubility. A common rule of thumb is that a solute will be soluble in a solvent if the Ra is less than the interaction radius (R₀) of the solute, which is typically determined experimentally by testing its solubility in a range of known solvents.

Hansen Solubility Parameters for Common Organic Solvents

The following table provides the HSP for a selection of common laboratory solvents to aid in the initial screening and selection for experimental work.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Experimental Determination of Solubility

Given the scarcity of public data, experimental determination is crucial. The following protocols are designed to be robust and provide reliable data for both early-stage screening and late-stage development.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for a comprehensive solubility assessment of this compound.

Caption: A logical workflow for the comprehensive solubility assessment of a target compound.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the intrinsic solubility of a compound at equilibrium.[6]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a set temperature and pressure when the system has reached equilibrium.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.[6]

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, and for poorly soluble compounds, up to 72 hours may be necessary.[6] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.

-

Phase Separation: Once equilibrium is reached, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

-

Dilution: Immediately dilute the filtered saturated solution with a known volume of an appropriate solvent (often the same solvent or a mobile phase component for HPLC) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[7] A standard calibration curve of this compound must be prepared in the same solvent to ensure accurate quantification.

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Protocol 2: Kinetic Solubility Determination

This high-throughput method is valuable in early-stage drug discovery for rapidly assessing the solubility of compounds from a DMSO stock solution.[5]

Objective: To measure the concentration of this compound that remains in solution after being precipitated from a concentrated DMSO stock into an organic solvent.

Materials:

-

Concentrated stock solution of this compound in DMSO (e.g., 10 mM)

-

Selected organic solvents

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader (nephelometry) or HPLC-UV/UV-Vis for quantification

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells (a final DMSO concentration of 1-2% is typical).

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

-

Precipitate Detection/Separation:

-

Nephelometry: Measure the turbidity of the solution directly in the plate reader. The point at which light scattering increases significantly corresponds to the kinetic solubility limit.

-

Filtration/Centrifugation: Alternatively, filter the contents of the wells through a filter plate or centrifuge the plate to pellet the precipitate.

-

-

Quantification: Analyze the concentration of the clear filtrate or supernatant using HPLC-UV or UV-Vis spectroscopy, as described in the thermodynamic protocol.

Data Presentation and Interpretation

Systematic recording and clear presentation of solubility data are essential for project decision-making.

Relationship Between Polarity and Solubility

The following diagram illustrates the expected relationship between solvent polarity and the solubility of a molecule like this compound, which possesses both polar and nonpolar characteristics.

Caption: Predicted solubility trends based on solvent polarity and intermolecular forces.

Tabulating Solubility Data

All experimentally determined solubility data should be compiled into a clear and concise table.

Table 1: Solubility Profile of this compound at 25°C

| Solvent | Solvent Type | Qualitative Solubility | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µM) |

| n-Hexane | Nonpolar | Insoluble | <0.1 | <1 |

| Toluene | Aromatic | Slightly Soluble | [Experimental Value] | [Experimental Value] |

| Dichloromethane | Chlorinated | Soluble | [Experimental Value] | [Experimental Value] |

| Acetone | Polar Aprotic | Very Soluble | [Experimental Value] | [Experimental Value] |

| Ethyl Acetate | Ester | Soluble | [Experimental Value] | [Experimental Value] |

| Methanol | Polar Protic | Soluble | [Experimental Value] | [Experimental Value] |

| DMSO | Polar Aprotic | Freely Soluble | [Experimental Value] | [Experimental Value] |

| Water | Aqueous | Sparingly Soluble | [Experimental Value] | [Experimental Value] |

(Note: Italicized values are predictive based on general principles; researchers should populate this table with their own experimental data.)

Conclusion

While published solubility data for this compound is limited, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for researchers to confidently predict and determine its solubility profile. By leveraging Hansen Solubility Parameters for initial solvent screening and employing robust shake-flask and kinetic solubility assays, scientists can generate the critical data needed to accelerate synthesis, streamline purification, and enable effective formulation development. A systematic approach to understanding and measuring solubility is an indispensable tool in unlocking the full potential of this valuable chemical intermediate.

References

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5). Retrieved from [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved from [Link]

-

Good laboratory practice of equilibrium solubility measurement. (2011). Acta Pharmaceutica Hungarica, 81(1), 18-28. Retrieved from [Link]

-

Stefanis, E., & Panayiotou, C. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. Retrieved from [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). Molecules, 26(11), 3321. Retrieved from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2). Retrieved from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. (2017, February 7). ResearchGate. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

-

Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (n.d.). ACS Chemical Biology, 8(7), 1455-1461. Retrieved from [Link]

Sources

- 1. hansen-solubility.com [hansen-solubility.com]

- 2. mdpi.com [mdpi.com]

- 3. ojs.wiserpub.com [ojs.wiserpub.com]

- 4. kinampark.com [kinampark.com]

- 5. hansen-solubility.com [hansen-solubility.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Improved group contribution parameter set for the application of solubility parameters to melt extrusion [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-Amino-3-bromobenzonitrile from 3-aminobenzonitrile

An In-Depth Technical Guide to the Regioselective Synthesis of 5-Amino-3-bromobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in medicinal chemistry and materials science, starting from 3-aminobenzonitrile. The document elucidates the underlying principles of the electrophilic aromatic substitution, focusing on the regioselectivity governed by the competing directing effects of the amino and cyano substituents. A detailed, field-proven experimental protocol using N-Bromosuccinimide (NBS) is presented, covering reaction setup, execution, purification, and characterization. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to this synthesis.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). Its utility stems from the orthogonal reactivity of its three functional groups: the nucleophilic amino group, the electrophilic nitrile, and the bromine atom, which is amenable to a wide range of cross-coupling reactions. The synthesis from 3-aminobenzonitrile (m-aminobenzonitrile) is a classic example of a regioselective electrophilic aromatic substitution.

The core challenge of this synthesis lies in controlling the position of bromination on a benzene ring bearing both a strongly activating, ortho, para-directing amino group and a deactivating, meta-directing cyano group. A successful strategy must favor substitution at the C-5 position, which is ortho to the powerful amino director and meta to the cyano director, while avoiding common side reactions such as di- or tri-bromination. The use of N-Bromosuccinimide (NBS) as the brominating agent is a well-established method for the mild and selective monobromination of activated aromatic compounds like anilines.[1][2]

Mechanistic Rationale and Regiocontrol

The bromination of 3-aminobenzonitrile is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the electronic influence of the existing substituents on the aromatic ring.

-

Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the ring through resonance. It strongly directs incoming electrophiles to the ortho (C-2, C-4) and para (C-6) positions.

-

Cyano Group (-CN): This is a deactivating group due to its strong electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta (C-5) position relative to itself.

In 3-aminobenzonitrile, the positions are influenced as follows:

-

C-2: ortho to -NH₂ (activated), ortho to -CN (deactivated)

-

C-4: ortho to -NH₂ (activated), para to -CN (deactivated)

-

C-5: meta to -NH₂ (less activated), meta to -CN (least deactivated)

-

C-6: para to -NH₂ (activated), ortho to -CN (deactivated)

The directing effects of the two groups are synergistic for the C-5 position. The powerful activating effect of the amino group makes the ring susceptible to electrophilic attack, and while the C-2, C-4, and C-6 positions are electronically favored by the amino group, substitution at C-5 is the only position that is not strongly deactivated by the cyano group. Therefore, the reaction selectively yields the 5-bromo isomer. The choice of a mild brominating agent like NBS is crucial to prevent the formation of multiple bromination products that can occur with harsher reagents like molecular bromine (Br₂).[3] Furthermore, the solvent can play a significant role in modulating the regioselectivity of NBS brominations on substituted anilines.[1][4]

Caption: Proposed Mechanism for Regioselective Bromination.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | CAS No. | Mol. Weight ( g/mol ) | Amount | Moles (mmol) |

| 3-Aminobenzonitrile | 2237-30-1 | 118.14 | 1.18 g | 10.0 |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.87 g | 10.5 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | - |

| Saturated NaHCO₃ (aq) | 144-55-8 | 84.01 | ~50 mL | - |

| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | ~50 mL | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - |

Experimental Workflow

Caption: Step-by-Step Experimental Workflow.

Step-by-Step Procedure

-

Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add 3-aminobenzonitrile (1.18 g, 10.0 mmol) to the flask, followed by 20 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the mixture at room temperature until all the solid has dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

-

NBS Addition: Once the solution is at 0°C, add N-Bromosuccinimide (1.87 g, 10.5 mmol) in small portions over a period of 15 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: Continue stirring the reaction mixture at 0°C for 1 hour after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The reaction is complete when the starting material spot (3-aminobenzonitrile) is no longer visible.

-

Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 0% to 50% ethyl acetate in hexanes.[5]

-

Isolation: Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield this compound as a solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₇H₅BrN₂

-

Molecular Weight: 197.04 g/mol [6]

Spectroscopic Data

The following data are characteristic of the target compound.[5]

| Technique | Expected Results |

| ¹H NMR (DMSO-d₆) | δ 7.06-7.09 (m, 1H), 7.04 (t, J=2.0Hz, 1H), 6.87 (dd, J=2.1, 1.4Hz, 1H), 5.91 (s, 2H, -NH₂). |

| Mass Spec. (ES) | m/z = 196.9 / 198.9 (corresponding to ⁷⁹Br / ⁸¹Br isotopes) [M+H]⁺. |

| HPLC | Retention Time (RT) = 0.80 min (Waters Acquity UPLC BEH C18 column, 1.7 μm, 2.0 × 50 mm, mobile phase acetonitrile/water/0.05% trifluoroacetic acid, gradient elution). |

Safety and Hazard Considerations

-

3-Aminobenzonitrile: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction.[7]

-

N-Bromosuccinimide (NBS): Causes severe skin burns and eye damage. Corrosive. Handle with extreme care.

-

N,N-Dimethylformamide (DMF): A reproductive toxin. Harmful in contact with skin and if inhaled.

-

General Precautions: The reaction should be performed in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and vapors.

Troubleshooting and Optimization

-

Low Yield: May result from incomplete reaction or loss during work-up/purification. Ensure NBS is fresh and has been stored properly. Reaction time can be extended if TLC shows significant remaining starting material.

-

Formation of Di-brominated Product: This side product can form if an excess of NBS is used or if the reaction temperature is too high. Ensure accurate weighing of reagents and maintain the reaction temperature at 0°C during NBS addition.

-

Solvent Choice: While DMF is effective, other polar aprotic solvents can be explored. The polarity of the solvent can influence the reaction rate and selectivity.[1] Acetonitrile or tetrahydrofuran (THF) could be viable alternatives.

Conclusion

This guide details a reliable and regioselective method for the synthesis of this compound from 3-aminobenzonitrile. The procedure leverages the directing effects of the native functional groups and the mild brominating properties of N-Bromosuccinimide to achieve high selectivity for the desired isomer. The provided protocol, grounded in established chemical principles, offers a clear pathway for researchers to produce this valuable synthetic intermediate for applications in pharmaceutical and chemical research.

References

- Eureka | Patsnap. (2020). Preparation method of aminobenzonitrile.

- Google Patents. Process for the preparation of 3-aminobenzonitrile replace.

- Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.

-

PubChem. 3-Aminobenzonitrile. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Retrieved from [Link]

- Synthesis. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect.

- Google Patents. Process for the preparation of substituted 3-aminobenzonitriles.

-

Wikipedia. N-Bromosuccinimide. Retrieved from [Link]

- ChemRxiv. (2020).

-

ChemBK. 3-Bromo-4-Aminobenzonitrile. Retrieved from [Link]

-

ResearchGate. Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. Retrieved from [Link]

- Beilstein Journal of Organic Chemistry. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.

-

Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 5. This compound | 49674-16-0 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 5-Amino-3-bromobenzonitrile: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 5-Amino-3-bromobenzonitrile (CAS No. 49674-16-0). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating experimental data with established spectroscopic principles, this guide serves as a practical reference for the structural verification and characterization of this important chemical intermediate. The methodologies for data acquisition are detailed, and a thorough interpretation of the spectral features is provided to confirm the molecular structure.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₇H₅BrN₂.[1][2] Its structure incorporates a benzene ring with amino, bromo, and nitrile functional groups, making it a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Accurate structural confirmation is paramount for its application in complex synthetic pathways, and spectroscopic techniques are the cornerstone of this verification process. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic and self-validating understanding of the molecule's structure.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's composition is essential before delving into its spectral data.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂ | [1][2] |

| Molecular Weight | 197.04 g/mol | [1][2] |

| CAS Number | 49674-16-0 | [1][2] |

| Synonyms | 3-Amino-5-bromobenzonitrile | [1][2] |

| Appearance | Off-white to pale cream powder | [3] |

Below is a diagram illustrating the numbering of the carbon and hydrogen atoms on the benzene ring, which will be referenced in the NMR analysis.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR reveals the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.06-7.09 | m (multiplet) | - | 1H | H-6 |

| 7.04 | t (triplet) | 2.0 | 1H | H-2 |

| 6.87 | dd (doublet of doublets) | 2.1, 1.4 | 1H | H-4 |

| 5.91 | s (singlet) | - | 2H | -NH₂ |

Data obtained in DMSO-d₆.[2]

Interpretation:

The ¹H NMR spectrum displays signals consistent with a 1,3,5-trisubstituted benzene ring.

-

The amino protons (-NH₂) at 5.91 ppm appear as a broad singlet, characteristic of amine protons that can undergo exchange with the solvent. The integration of 2H confirms the presence of the amino group.

-

The aromatic region shows three distinct signals, each integrating to one proton.

-

The signal at 7.04 ppm is a triplet with a small coupling constant (J = 2.0 Hz) . This is indicative of meta-coupling to two neighboring protons (H-4 and H-6), assigning it to H-2 .

-

The signal at 6.87 ppm is a doublet of doublets (J = 2.1, 1.4 Hz) , suggesting meta-coupling to two different neighboring protons (H-2 and H-6). This pattern is assigned to H-4 .

-

The multiplet at 7.06-7.09 ppm is assigned to H-6 , which is meta-coupled to both H-2 and H-4.

-

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire the spectrum at a standard probe temperature (e.g., 298 K).

-

Use a standard pulse sequence for proton NMR.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Employ an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

Integrate the signals and determine the multiplicities and coupling constants.

-

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

| ~150 | C5 | Carbon attached to the strongly electron-donating amino group. |

| ~135 | C2 | Aromatic carbon deshielded by the adjacent nitrile group. |

| ~132 | C6 | Aromatic carbon deshielded by the adjacent nitrile group. |

| ~125 | C4 | Aromatic carbon. |

| ~122 | C3 | Carbon attached to the electronegative bromine atom. |

| ~118 | C1 | Quaternary carbon of the nitrile group. |

| ~115 | CN | Carbonyl carbon of the nitrile group. |

Interpretation of Predicted Spectrum:

-

The seven carbon signals are expected to be in the aromatic and nitrile regions of the spectrum.

-

The carbon attached to the amino group (C5 ) is predicted to be the most downfield of the ring carbons due to the strong deshielding effect of the nitrogen.

-

The carbon bonded to the bromine atom (C3 ) will also be significantly downfield.

-

The nitrile carbon (CN ) will have a characteristic chemical shift around 118 ppm.

-

The remaining aromatic carbons will appear in the typical range of 115-135 ppm, with their exact shifts influenced by the electronic effects of the substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:

-

Pulse Program: Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Acquisition Time and Scans: A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Spectral Width: The spectral width should be set to encompass the expected range for carbon signals (typically 0-220 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3450-3300 | -NH₂ | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Aromatic C-H | C-H stretch |

| 2230-2210 | -C≡N | Nitrile stretch |

| 1620-1580 | Aromatic C=C | C=C ring stretch |

| 1620-1550 | -NH₂ | N-H bend (scissoring) |

| 1350-1250 | Aromatic C-N | C-N stretch |

| 900-680 | Aromatic C-H | C-H out-of-plane bend |

| 600-500 | C-Br | C-Br stretch |

Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

-

Amino Group (-NH₂): Two distinct peaks in the region of 3450-3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations, and a bending vibration around 1620-1550 cm⁻¹.

-

Nitrile Group (-C≡N): A sharp, medium-intensity absorption band in the 2230-2210 cm⁻¹ region, which is highly characteristic of the nitrile functional group.

-

Aromatic Ring: C-H stretching vibrations just above 3000 cm⁻¹, C=C stretching bands in the 1620-1580 cm⁻¹ region, and strong C-H out-of-plane bending bands in the fingerprint region (900-680 cm⁻¹), which can be indicative of the substitution pattern.

-

Carbon-Bromine Bond (C-Br): A stretching vibration in the lower frequency region of the spectrum, typically between 600-500 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

Caption: Workflow for FT-IR analysis of a solid sample.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the FT-IR spectrometer and acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups using correlation tables.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Ion | Interpretation |

| 196.9 / 198.9 | [M+H]⁺ | Protonated molecular ion peak. The presence of two peaks with approximately equal intensity, separated by 2 Da, is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |

Data obtained via Electrospray Ionization (ES).[2]

Interpretation:

The mass spectrum confirms the molecular weight of this compound. The observation of the protonated molecular ion [M+H]⁺ at m/z 196.9 and 198.9 is consistent with the calculated molecular weight of 197.04 g/mol . The isotopic pattern is a definitive indicator of the presence of a single bromine atom.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.

-

A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation.

-

-

Instrumentation:

-

Utilize a mass spectrometer equipped with an electrospray ionization source.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and any significant fragment ions.

-

Analyze the isotopic pattern to confirm the presence of bromine.

-

Caption: Generalized workflow for ESI-MS analysis.

Conclusion: A Cohesive Spectroscopic Profile

The collective spectroscopic data provides a robust and unambiguous confirmation of the structure of this compound. The ¹H NMR data precisely maps the proton arrangement on the substituted benzene ring. While experimental ¹³C NMR data was not available, predictions based on established principles are consistent with the proposed structure. IR spectroscopy confirms the presence of the key amino, nitrile, and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and the presence of a bromine atom through its characteristic isotopic pattern. This comprehensive spectroscopic analysis provides a self-validating dataset that is essential for the quality control and downstream applications of this important chemical intermediate.

References

-

PubChem. (n.d.). 3-Bromobenzonitrile. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 3-Amino-5-bromobenzonitrile. Retrieved January 10, 2026, from [Link]

Sources

The Strategic Utility of 5-Amino-3-bromobenzonitrile in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient construction of novel therapeutic agents. 5-Amino-3-bromobenzonitrile, a uniquely functionalized aromatic building block, has emerged as a molecule of significant interest. Its trifunctional nature—a nucleophilic amino group, a versatile bromine atom amenable to cross-coupling, and a synthetically malleable nitrile moiety—positions it as a powerful precursor for a diverse array of heterocyclic compounds. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of kinase inhibitors and other privileged scaffolds. We will explore its synthetic utility, provide exemplary protocols, and discuss its potential in the generation of compound libraries for high-throughput screening.

Physicochemical Properties and Strategic Value

This compound (CAS No: 49674-16-0) is a crystalline solid with the molecular formula C₇H₅BrN₂.[1] Its strategic value in medicinal chemistry is derived from the orthogonal reactivity of its three key functional groups, which allows for a stepwise and controlled elaboration of molecular complexity.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrN₂ | [1] |

| Molecular Weight | 197.04 g/mol | [1] |

| Appearance | Off-white to light yellow powder | [1] |

| Melting Point | 108-112 °C | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | |

| pKa (predicted) | ~2.5 (amino group) |

The bromine atom at the 3-position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[2] The amino group at the 5-position is a key nucleophile for the construction of fused heterocyclic systems. The nitrile group can act as a hydrogen bond acceptor in ligand-receptor interactions or be transformed into other functional groups like amines or carboxylic acids.[3]

Synthetic Utility and Key Transformations

The true potential of this compound is realized in its application as a versatile starting material for the synthesis of complex heterocyclic scaffolds.

Construction of Fused Pyrimidine Systems

A primary application of aminobenzonitriles in medicinal chemistry is the synthesis of fused pyrimidine rings, which are core structures in numerous kinase inhibitors.[4] The general strategy involves the reaction of the amino group with a one-carbon synthon, followed by cyclization involving the nitrile group.

A particularly effective method for this transformation is the reaction with dimethylformamide dimethyl acetal (DMF-DMA), which serves as a one-carbon source and activating agent.[5]

Caption: Suzuki Cross-Coupling Reaction.

This generalized protocol is based on standard conditions for the Suzuki-Miyaura coupling of aryl bromides. [6]

-

Reaction Setup:

-

In a dry Schlenk flask, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

-

Solvent Addition and Reaction:

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 10 mL/mmol of the benzonitrile).

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-5-aminobenzonitrile derivative.

-

Applications in Kinase Inhibitor Synthesis

The structural motifs accessible from this compound are prevalent in a number of clinically relevant kinase inhibitors.

Janus Kinase (JAK) Inhibitors

JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers. [4]Many JAK inhibitors feature a pyrazolo[3,4-d]pyrimidine or a related pyrrolopyrimidine core. The synthetic strategies outlined above can be employed to construct these core structures, with the bromine atom providing a site for late-stage functionalization to optimize potency and selectivity.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a key enzyme in B-cell signaling, and its inhibitors are used in the treatment of B-cell malignancies. [7]Several BTK inhibitors are based on fused heterocyclic scaffolds that can be conceptually derived from aminobenzonitrile precursors. The ability to introduce diverse substituents at the 3-position of the benzonitrile ring via cross-coupling is crucial for targeting the specific residues in the BTK active site.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K signaling pathway is frequently dysregulated in cancer. [3]A number of PI3K inhibitors incorporate substituted purine or pyrimidine-based scaffolds. The versatility of this compound makes it an attractive starting material for the synthesis of compound libraries to screen for novel PI3K inhibitors.

Structure-Activity Relationship (SAR) and Bioisosteric Considerations

The 3,5-disubstituted benzonitrile scaffold offers several advantages in drug design:

-

Vectorial Exploration of Chemical Space: The distinct reactivity of the amino and bromo groups allows for the systematic and directional exploration of the chemical space around the core scaffold.

-

Modulation of Physicochemical Properties: The nitrile group can act as a bioisostere for other functional groups, influencing properties such as solubility, lipophilicity, and metabolic stability. [3]* Fine-Tuning of Target Engagement: The ability to introduce a wide range of substituents at the 3-position allows for the fine-tuning of interactions with the target protein, leading to improved potency and selectivity.

Conclusion

This compound is a highly versatile and strategically valuable building block in medicinal chemistry. Its unique combination of functional groups provides a powerful platform for the efficient synthesis of a diverse range of heterocyclic compounds, particularly those with demonstrated utility as kinase inhibitors. The synthetic pathways and protocols detailed in this guide highlight the potential of this molecule to accelerate drug discovery efforts by enabling the rapid generation of novel chemical entities with therapeutic potential. As the demand for targeted therapies continues to grow, the strategic application of such versatile intermediates will be crucial for the development of the next generation of medicines.

References

- Flanagan, M. E., & Abramite, J. A. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of Medicinal Chemistry, 57(12), 4975-4996.

-

ChemLM. (n.d.). 3-Bromobenzonitrile in Organic Synthesis: A Supplier's Perspective. Retrieved from [Link]

- Meanwell, N. A. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(8), 2529-2591.

- Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214.

- Singh, J., & Kluge, A. F. (2017).

- Google Patents. (n.d.). US8969335B2 - Benzonitrile derivatives as kinase inhibitors.

-

ResearchGate. (n.d.). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

- Kamal, A., Reddy, K. S., Khan, M. N. A., Shetty, R. V., & Reddy, M. K. (2011). Synthesis of some novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 21(17), 5213-5216.

- Qiu, H., et al. (2021). Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 38, 116163.

- Google Patents. (n.d.). WO2023018636A1 - Compounds that inhibit pi3k isoform alpha and methods for treating cancer.

-

University of Minho. (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Retrieved from [Link]

-

E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

-

HMP Education. (2021, July 19). Highlights From Bruton's Tyrosine Kinase Inhibitors [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Some reactions of DMF-DMA reagent with methylene groups. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Retrieved from [Link]

- PubMed. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl). Journal of Medicinal Chemistry, 54(7), 2127-2142.

-

MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

- PubMed. (2008). Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Bioorganic & Medicinal Chemistry, 16(11), 6179-6191.

-

MDPI. (n.d.). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Retrieved from [Link]

- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]

- 6. Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rh(iii)-catalyzed cascade cyclization of enaminones with diazo compounds: switchable syntheses of 2-pyrones and pyrido-quinazolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

5-Amino-3-bromobenzonitrile: A Strategic Building Block for Heterocyclic Compound Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Amino-3-bromobenzonitrile

This compound is a key bifunctional starting material, prized for its unique arrangement of reactive sites. The presence of an amino group, a bromo substituent, and a nitrile moiety on the same aromatic ring allows for a diverse range of chemical transformations. This strategic positioning enables chemists to selectively functionalize the molecule, leading to the efficient synthesis of complex heterocyclic systems. These heterocycles form the core of many pharmaceutical agents and functional materials, making this compound a valuable tool in drug discovery and materials science.[1][2]

The true synthetic power of this building block lies in the differential reactivity of its functional groups. The bromine atom is an excellent leaving group for various metal-catalyzed cross-coupling reactions, the amino group serves as a versatile nucleophile for cyclization reactions, and the nitrile group can be transformed into other functionalities or participate in cycloadditions.[1] This inherent orthogonality allows for controlled, stepwise modifications, paving the way for the construction of intricate molecular frameworks.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of this compound is crucial for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 49674-16-0 | [3][4] |

| Molecular Formula | C7H5BrN2 | [3][4] |

| Molecular Weight | 197.03 g/mol | [3][5] |

| Appearance | Pale yellow crystalline solid | [6] |

| Melting Point | 106-110 °C | [7] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane; insoluble in water. | [6] |

The reactivity of this compound is dictated by its three key functional groups:

-

Amino Group (-NH2): A primary aromatic amine, it readily undergoes diazotization, acylation, and alkylation reactions. It also acts as a powerful nucleophile in intramolecular cyclizations to form nitrogen-containing heterocycles.

-